1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxypiperidine moiety, a phenyl ring, and a thiophen-2-ylmethyl group linked through a urea bond. Its distinctive chemical architecture allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of an acid catalyst to introduce the methoxy group.
Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Introduction of the Thiophen-2-ylmethyl Group: Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, often using thiophen-2-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea bond can be reduced under strong reducing conditions to yield amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or amines can be employed in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the thiophen-2-ylmethyl group could contribute to binding affinity and specificity. The urea linkage provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(phenyl)urea: Lacks the thiophen-2-ylmethyl group, which may affect its binding properties.
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(methyl)urea: Simpler structure with different pharmacological profiles.
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of thiophene, altering its chemical reactivity and biological activity.
Uniqueness
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea stands out due to the presence of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and influence its chemical reactivity.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXXQBEVDYSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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